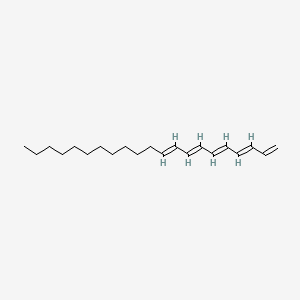
Henicosapentaene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Henicosapentaene is a polyunsaturated hydrocarbon with the molecular formula C21H34 . It is characterized by the presence of five conjugated double bonds, making it a member of the polyene family. This compound is notable for its occurrence in marine algae, where it plays a role in chemical communication and defense mechanisms .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Henicosapentaene can be synthesized through various organic synthesis methods. One common approach involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired polyene. The reaction conditions typically include the use of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like tetrahydrofuran .
Industrial Production Methods: Industrial production of this compound is less common due to its specific applications and the complexity of its synthesis. extraction from natural sources, such as brown algae, is a viable method. The extraction process involves simultaneous distillation and extraction techniques to isolate the compound from the algal biomass .
Analyse Des Réactions Chimiques
Types of Reactions: Henicosapentaene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized by atmospheric oxygen or specific oxidizing agents, leading to the formation of epoxides or peroxides.
Reduction: Reduction reactions can convert the double bonds into single bonds, resulting in saturated hydrocarbons.
Substitution: Electrophilic substitution reactions can occur at the double bonds, introducing different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and ozone.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Epoxides, peroxides.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated derivatives.
Applications De Recherche Scientifique
Henicosapentaene has diverse applications in scientific research:
Chemistry: Used as a model compound to study polyene reactivity and stability.
Biology: Investigated for its role in marine ecosystems as a chemical signal and defense molecule.
Industry: Utilized in the formulation of eco-friendly pest control agents, particularly for controlling Geometrid moths
Mécanisme D'action
The mechanism by which henicosapentaene exerts its effects is primarily through its interaction with biological membranes and enzymes. The polyene structure allows it to integrate into lipid bilayers, altering membrane fluidity and permeability. Additionally, it can interact with specific enzymes, inhibiting or modifying their activity. These interactions are crucial for its role as a chemical signal in marine organisms .
Comparaison Avec Des Composés Similaires
Henicosapentaene can be compared with other polyenes such as:
Henicosahexaene: Similar structure but with six double bonds, making it more unsaturated.
Arachidonic acid: A polyunsaturated fatty acid with four double bonds, involved in inflammatory responses.
Fucoxanthin: A marine-derived polyene with antioxidant properties
Uniqueness: this compound’s unique combination of five conjugated double bonds and its occurrence in marine algae distinguish it from other polyenes. Its specific role in chemical communication and defense in marine ecosystems further highlights its uniqueness .
Propriétés
Numéro CAS |
52655-31-9 |
|---|---|
Formule moléculaire |
C21H34 |
Poids moléculaire |
286.5 g/mol |
Nom IUPAC |
(3E,5E,7E,9E)-henicosa-1,3,5,7,9-pentaene |
InChI |
InChI=1S/C21H34/c1-3-5-7-9-11-13-15-17-19-21-20-18-16-14-12-10-8-6-4-2/h3,5,7,9,11,13,15,17,19H,1,4,6,8,10,12,14,16,18,20-21H2,2H3/b7-5+,11-9+,15-13+,19-17+ |
Clé InChI |
FPXCJLDGCPZYBW-ASWIMHQSSA-N |
SMILES isomérique |
CCCCCCCCCCC/C=C/C=C/C=C/C=C/C=C |
SMILES canonique |
CCCCCCCCCCCC=CC=CC=CC=CC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



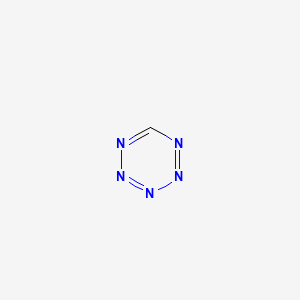
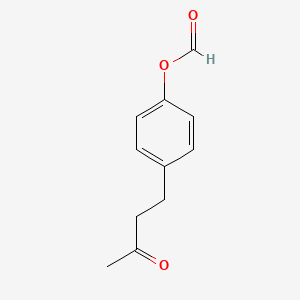
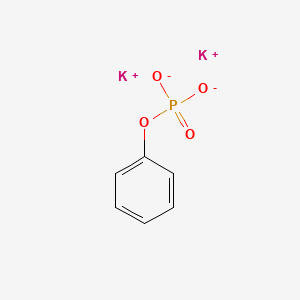

![2,7,7,9-Tetramethyl-1,4-dioxaspiro[4.5]decane](/img/structure/B12649828.png)
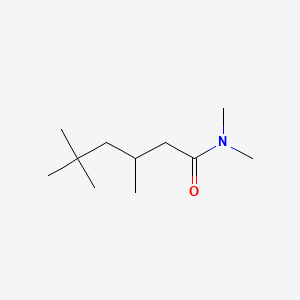

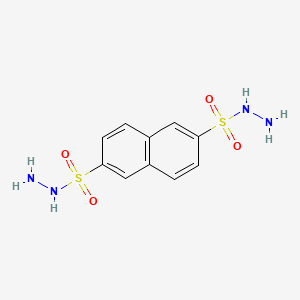

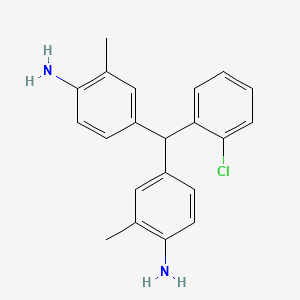
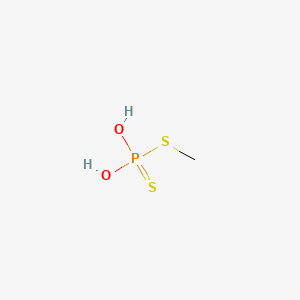
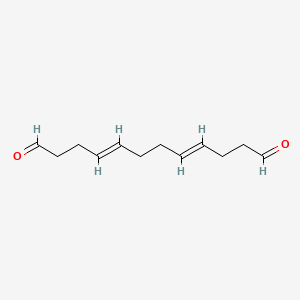
![1,5,5-Trichloro-7-oxabicyclo[4.1.0]heptane](/img/structure/B12649880.png)
